パルドプルノックス
説明
Pardoprunox has been used in trials studying the treatment of Early Stage Parkinson's Disease and Advanced Stage Parkinson's Disease. Pardoprunox is a partial dopamine D2 agonist and noradrenergic agonist with serotonin 5-HT1A agonist properties.
科学的研究の応用
パーキンソン病の治療
パルドプルノックスは、パーキンソン病の治療における可能性について広く研究されてきました。 部分的ドーパミンアゴニストおよび完全な5HT-1Aアゴニストとして作用し、初期のパーキンソン病患者の運動症状の改善に有望な結果を示しています 。 臨床試験では、プラセボと比較して統一パーキンソン病評価尺度-運動スコアを低下させる有効性が示され、運動機能の有意な改善が示されました 。
ジスキネジアの管理
他のドーパミン作動性抗パーキンソン薬と比較して、パルドプルノックスはジスキネジアを誘発する傾向が大幅に低いと考えられています 。これは、他の治療に伴う一般的な副作用なしに、パーキンソン病の長期管理のための潜在的な候補となっています。
精神障害
当初はうつ病と不安の治療のために調査されましたが、これらの適応症は放棄されたようです。 ただし、5HT-1A受容体に対する完全アゴニスト活性は、パルドプルノックスが精神医学的用途に依然として可能性を秘めていることを示唆しており、さらなる研究が必要です 。
精神病のリスクの低減
パルドプルノックスの独自の薬理学的プロファイルは、他の抗パーキンソン薬と比較して、精神病を誘発するリスクが低いことを示しています。 これは、そのような副作用を受けやすい患者にとって特に有益です 。
用量依存性耐容性
パルドプルノックスの耐容性は用量依存性であり、より高用量では、悪心、嗜眠、めまいなどの治療中に現れる副作用の発生率が高くなります。 この情報は、副作用を最小限に抑えながら治療効果を最大限に引き出すための最適な投与計画を決定するために不可欠です 。
レボドパへの補助療法
パルドプルノックスは、中等度から重度のパーキンソン病におけるレボドパへの補助療法として評価されています。 レボドパの治療効果を高め、より包括的な治療アプローチを提供する可能性があります 。
作用機序
Target of Action
Pardoprunox primarily targets dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor . These receptors play a crucial role in regulating neurotransmission, which is essential for maintaining normal brain function.
Mode of Action
Pardoprunox acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors It also binds to D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors with lower affinity .
Biochemical Pathways
Its agonistic action on dopamine and serotonin receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and motor control .
Result of Action
Pardoprunox’s action on dopamine and serotonin receptors can lead to improvements in motor symptoms in patients with Parkinson’s disease . Due to its action on 5ht-1a receptors, it may also cause adverse events, including hallucination, orthostatic hypotension, nausea, and dizziness .
生化学分析
Biochemical Properties
Pardoprunox acts as a partial agonist at dopamine D2 and D3 receptors, and a full agonist at serotonin 5-HT1A receptors . It also binds to D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors with lower affinity . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The cellular effects of Pardoprunox are primarily related to its interactions with dopamine and serotonin receptors. By acting as a partial agonist at dopamine D2 and D3 receptors, Pardoprunox can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pardoprunox exerts its effects at the molecular level through its binding interactions with various biomolecules. It binds to dopamine D2, D3, and D4 receptors and 5-HT1A receptors . As a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors, Pardoprunox can influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have anti-Parkinsonian effects with less dyskinesia in animal models compared to l-dopa .
Metabolic Pathways
Given its interactions with dopamine and serotonin receptors, it is likely involved in pathways related to these neurotransmitters .
特性
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUUUDAZYFFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949747 | |
Record name | Pardoprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pardoprunox binds to dopamine D(2), D(3), and D(4) receptors and 5-HT(1) (A) receptors and is a partial agonist at dopamine D(2) and D(3) receptors and a full agonist at serotonin 5-HT(1) (A) receptors. Pardoprunox combines high potency partial agonism at dopamine D(2) and D(3) receptors with full efficacy low potency serotonin 5-HT(1) (A) receptor agonism and is worthy of profiling in in vivo models of Parkinson's disease. | |
Record name | Pardoprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
269718-84-5 | |
Record name | Pardoprunox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269718-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pardoprunox [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pardoprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pardoprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARDOPRUNOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72CHP32S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。